Cas no 33192-00-6 (1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one)
1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(4-chlorophenyl)-2-(phenylthio)-
- 2-(4-chlorophenyl)ethanonyl phenyl sulfide
- 1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one
- STL406740
- EN300-30855
- 1-(4-Chlorophenyl)-2-(phenylthio)ethan-1-one
- AKOS008908565
- 1-(4-chlorophenyl)-2-(phenylsulfanyl)ethanone
- 33192-00-6
- CS-0289631
- SCHEMBL10874649
- 1-(4-chlorophenyl)-2-(phenylthio)ethanone
- 1-(4-chlorophenyl)-2-phenylsulfanylethanone
-
- MDL: MFCD00967001
- Inchi: 1S/C14H11ClOS/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2
- InChI Key: VTVZUQKWCBSTIX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(CSC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 262.02203
- Monoisotopic Mass: 262.0219138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 42.4Ų
Experimental Properties
- PSA: 17.07
1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-30855-1g |
1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one |
33192-00-6 | 1g |
$256.0 | 2023-09-05 | ||
| Enamine | EN300-30855-5g |
1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one |
33192-00-6 | 5g |
$743.0 | 2023-09-05 | ||
| Enamine | EN300-30855-10g |
1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one |
33192-00-6 | 10g |
$1101.0 | 2023-09-05 | ||
| Enamine | EN300-30855-0.05g |
1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one |
33192-00-6 | 0.05g |
$42.0 | 2023-09-05 | ||
| Enamine | EN300-30855-0.1g |
1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one |
33192-00-6 | 0.1g |
$66.0 | 2023-09-05 | ||
| Enamine | EN300-30855-0.25g |
1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one |
33192-00-6 | 0.25g |
$92.0 | 2023-09-05 | ||
| Enamine | EN300-30855-0.5g |
1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one |
33192-00-6 | 0.5g |
$175.0 | 2023-09-05 | ||
| Enamine | EN300-30855-1.0g |
1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one |
33192-00-6 | 1.0g |
$256.0 | 2023-02-14 | ||
| Enamine | EN300-30855-2.5g |
1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one |
33192-00-6 | 2.5g |
$503.0 | 2023-09-05 | ||
| Enamine | EN300-30855-5.0g |
1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one |
33192-00-6 | 5.0g |
$743.0 | 2023-02-14 |
1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one
1-(4-Chlorophenyl)-2-(Phenylsulfanyl)Ethan-1-One: A Comprehensive Overview
The compound 1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one, also identified by the CAS number 33192-00-6, is a significant organic molecule with diverse applications in various fields. This compound is characterized by its unique structure, which includes a ketone group, a phenylsulfanyl moiety, and a 4-chlorophenyl substituent. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.
Recent studies have highlighted the potential of 1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one in the field of drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. The phenylsulfanyl group, known for its ability to stabilize reactive intermediates, has been instrumental in facilitating key reactions during the synthesis of these bioactive compounds. Additionally, the 4-chlorophenyl substituent contributes to the molecule's stability and enhances its solubility in organic solvents, making it an ideal candidate for further pharmacological studies.
In terms of chemical synthesis, 1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one has been employed as an intermediate in the preparation of more complex organic structures. Its reactivity towards nucleophilic addition reactions has been extensively studied, with recent findings suggesting that it can serve as a versatile building block for constructing heterocyclic compounds. These compounds have shown promise in the development of novel materials for electronic applications, such as organic semiconductors and conductive polymers.
The physical properties of this compound are equally noteworthy. It exhibits a high melting point and moderate solubility in common organic solvents, which makes it suitable for various analytical techniques. Recent advancements in spectroscopic methods have enabled researchers to gain deeper insights into its molecular structure and intermolecular interactions. For instance, nuclear magnetic resonance (NMR) spectroscopy has been used to confirm the regiochemistry of the substituents on the aromatic rings, while infrared (IR) spectroscopy has provided valuable information about the vibrational modes of the functional groups.
From an environmental perspective, understanding the degradation pathways of 1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one is crucial for assessing its potential impact on ecosystems. Studies have shown that under aerobic conditions, this compound undergoes microbial degradation through enzymatic hydrolysis and oxidation processes. These findings are particularly relevant for industries involved in chemical manufacturing, as they underscore the importance of implementing sustainable practices to minimize environmental contamination.
In conclusion, 1-(4-chlorophenyl)-2-(phenylsulfanyl)ethan-1-one, with its unique structural features and versatile reactivity, continues to be a focal point in both academic and industrial research. Its applications span across drug discovery, material science, and environmental chemistry, making it a compound of significant interest in contemporary chemical research.
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